(R)-1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-amine hydrochloride
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Overview
Description
®-1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-amine hydrochloride is a chiral amine compound characterized by the presence of a difluoroethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(1,1-Difluoroethyl)benzene and ®-1-phenylethylamine.
Reaction Steps:
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction of the difluoroethyl group can lead to the formation of ethyl derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine or nitronium ions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
®-1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The difluoroethyl group may enhance its binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-amine hydrochloride: The enantiomer of the compound with potentially different biological activity.
1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-amine: The non-chiral version of the compound.
1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-ol: A related compound with a hydroxyl group instead of an amine.
Uniqueness
®-1-(3-(1,1-Difluoroethyl)phenyl)ethan-1-amine hydrochloride is unique due to its chiral nature and the presence of the difluoroethyl group, which can significantly influence its chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C10H14ClF2N |
---|---|
Molecular Weight |
221.67 g/mol |
IUPAC Name |
(1R)-1-[3-(1,1-difluoroethyl)phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C10H13F2N.ClH/c1-7(13)8-4-3-5-9(6-8)10(2,11)12;/h3-7H,13H2,1-2H3;1H/t7-;/m1./s1 |
InChI Key |
BZJLLIYVDPMMQI-OGFXRTJISA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)C(C)(F)F)N.Cl |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(C)(F)F)N.Cl |
Origin of Product |
United States |
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